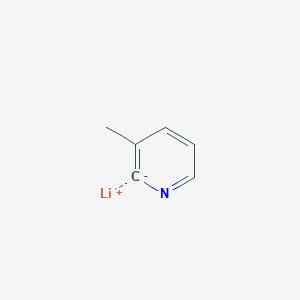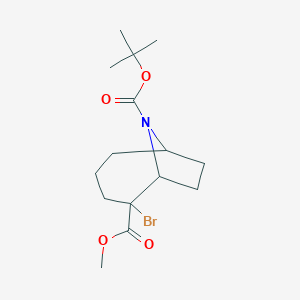
1,2,4-Oxadiazole-3-carbonitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3-carbonitrile oxide is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals .
Preparation Methods
The synthesis of 1,2,4-oxadiazole-3-carbonitrile oxide typically involves the cyclization of nitrile oxides with nitriles. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with nitriles to form the oxadiazole ring . Another approach involves the cyclization of amidoximes with carboxylic acid derivatives under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1,2,4-Oxadiazole-3-carbonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace substituents on the oxadiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted oxadiazoles, amines, and other heterocyclic compounds .
Scientific Research Applications
1,2,4-Oxadiazole-3-carbonitrile oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-carbonitrile oxide involves its interaction with various molecular targets. For instance, in antimicrobial applications, it can inhibit the synthesis of bacterial cell walls or interfere with viral replication. In anticancer applications, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells . The specific pathways and molecular targets depend on the particular application and the structure of the derivatives used.
Comparison with Similar Compounds
1,2,4-Oxadiazole-3-carbonitrile oxide can be compared with other oxadiazole derivatives, such as 1,3,4-oxadiazole and 1,2,5-oxadiazole. While all these compounds share a similar core structure, their chemical properties and applications can vary significantly:
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals, it has different reactivity patterns compared to 1,2,4-oxadiazole.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in the development of new drugs and materials .
Properties
CAS No. |
140845-40-5 |
|---|---|
Molecular Formula |
C3HN3O2 |
Molecular Weight |
111.06 g/mol |
IUPAC Name |
1,2,4-oxadiazole-3-carbonitrile oxide |
InChI |
InChI=1S/C3HN3O2/c7-5-1-3-4-2-8-6-3/h2H |
InChI Key |
GXFGWZQVXLLWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)


